Locustatachykinin IV

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

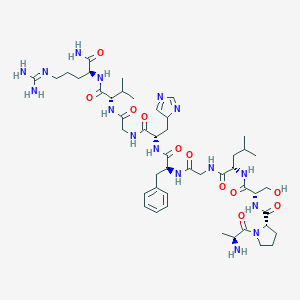

Locustatachykinin IV, also known as this compound, is a useful research compound. Its molecular formula is C47H74N16O11 and its molecular weight is 1039.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Lom-TK IV is known for its myotropic effects, stimulating visceral muscle contractions in locusts. It has been shown to induce contractions in the oviduct and foregut of Locusta migratoria and the hindgut of Leucophaea maderae . The primary structure of Lom-TK IV is characterized as an amidated decapeptide: Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH2 . This structural similarity to vertebrate tachykinins suggests evolutionary conservation and functional parallels, particularly in muscle regulation and neuropeptide signaling pathways.

Neuroanatomical Studies

Research utilizing Lom-TK IV has provided insights into the development and structural organization of neuropeptidergic neurons in insects. For instance, studies on locustatachykinin-immunoreactive (LomTK-IR) interneurons have revealed their persistence from embryonic stages through adulthood, indicating their crucial role in the central complex of the insect brain . These findings underscore the importance of Lom-TK IV in understanding insect neuroanatomy and neurodevelopment.

Immune Modulation

Recent studies have indicated that tachykinin-related peptides, including Lom-TK IV, may modulate immune responses in insects. For example, transcriptomic analyses have shown that certain tachykinins can alter the expression of immune-related genes in Tenebrio molitor, suggesting a role in enhancing immune function or modulating stress responses . The potential for Lom-TK IV to influence immune pathways opens avenues for research into pest management and insect physiology.

Pharmacological Research

The pharmacological properties of Lom-TK IV are being explored for their therapeutic potential. Given its similarities to vertebrate tachykinins, which are implicated in various physiological processes such as pain modulation, inflammation, and gut function , Lom-TK IV could serve as a model for developing new drugs targeting tachykinin receptors. This research direction holds promise for addressing conditions related to dysregulation of tachykinin signaling.

Comparative Studies with Vertebrates

Studies comparing insect tachykinins with their vertebrate counterparts have highlighted the evolutionary significance of these peptides. The sequence homology between Lom-TK IV and vertebrate tachykinins (up to 40% similarity with fish and amphibians) suggests that insights gained from insect models can inform our understanding of tachykinin functions across species . Such comparative studies can enhance our knowledge of neuropeptide evolution and function.

Case Study 1: Myotropic Effects

A comprehensive investigation into the myotropic activity of Lom-TK IV demonstrated its ability to stimulate gut contractions in locusts. This study utilized isolated gut preparations to measure contraction frequency and amplitude in response to varying concentrations of Lom-TK IV, establishing a dose-response relationship that is critical for understanding its physiological roles .

Case Study 2: Immune Response Modulation

In a study examining immune gene expression in Tenebrio molitor, treatment with a tachykinin-related peptide similar to Lom-TK IV resulted in significant changes in immune gene expression profiles. The analysis revealed alterations in genes associated with cellular immunity and apoptosis, suggesting that Lom-TK IV may play a role in modulating stress responses within insect immune systems .

| Application Area | Details |

|---|---|

| Biological Activity | Induces visceral muscle contractions; structural similarity to vertebrate TKs |

| Neuroanatomical Studies | Insights into neuropeptidergic neuron development; persistence through life stages |

| Immune Modulation | Alters immune gene expression; potential role in stress response modulation |

| Pharmacological Research | Potential therapeutic applications targeting tachykinin receptors |

| Comparative Studies | Evolutionary insights from insect models applicable to vertebrates |

Propriétés

Numéro CAS |

132309-71-8 |

|---|---|

Formule moléculaire |

C47H74N16O11 |

Poids moléculaire |

1039.2 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C47H74N16O11/c1-25(2)17-31(59-43(71)34(23-64)61-44(72)35-14-10-16-63(35)46(74)27(5)48)40(68)54-21-36(65)57-32(18-28-11-7-6-8-12-28)42(70)60-33(19-29-20-52-24-56-29)41(69)55-22-37(66)62-38(26(3)4)45(73)58-30(39(49)67)13-9-15-53-47(50)51/h6-8,11-12,20,24-27,29-35,38,64H,9-10,13-19,21-23,48H2,1-5H3,(H2,49,67)(H,54,68)(H,55,69)(H,57,65)(H,58,73)(H,59,71)(H,60,70)(H,61,72)(H,62,66)(H4,50,51,53)/t27-,29?,30-,31-,32-,33-,34-,35-,38-/m0/s1 |

Clé InChI |

NZZLXJYZUFBAJC-PDBVKYENSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |

SMILES isomérique |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3C=NC=N3)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |

Séquence |

APSLGFXGVR |

Synonymes |

Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH2 locustatachykinin IV protein, insect locustatachykinin IV protein, Locusta migratoria Lom-TK IV protein, Locusta migratoria LomTK-IV protein, Locusta migratoria Tachykinin I (Locusta migratoria), 1-L-alanine-3a-endo-L-leucine-6-L-histidine- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.